(2,3-Dimethylphenyl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,3-dimethylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-7-4-3-5-9(6-10)8(7)2/h3-5,10H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQIVMXQYUZKIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50929454 | |
| Record name | (2,3-Dimethylphenyl)methanol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13651-14-4, 62862-32-2 | |
| Record name | 2,3-Dimethylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13651-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzenemethanol, 2,3-dimethyl- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013651144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanol, dimethyl- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13651-14-4 | |
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| Record name | (2,3-Dimethylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50929454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dimethylbenzyl Alcohol | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | BENZENEMETHANOL, 2,3-DIMETHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/425SS1L63Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Advanced Synthetic Methodologies and Chemical Transformations
Contemporary Approaches to (2,3-Dimethylphenyl)methanol Synthesis
Catalytic Hydrogenation Pathways (e.g., from (2,3-Dimethylphenyl)methanone)
Catalytic hydrogenation represents a key strategy for the synthesis of this compound from its corresponding ketone, (2,3-Dimethylphenyl)methanone. This process involves the addition of hydrogen across the carbonyl double bond in the presence of a metal catalyst. While direct studies on the hydrogenation of (2,3-Dimethylphenyl)methanone are not extensively detailed in publicly available literature, valuable insights can be drawn from the hydrogenation of analogous aromatic ketones such as acetophenone (B1666503).
The selective hydrogenation of acetophenone to 1-phenylethanol (B42297) is a well-studied transformation that offers a model for the synthesis of this compound. Various catalysts have been shown to be effective for this type of reduction, with selectivity for the alcohol product being a primary focus. researchgate.net Silver-incorporated octahedral molecular sieve catalysts (Ag-OMS-2) have demonstrated high activity and 100% selectivity to 1-phenylethanol under specific conditions. researchgate.net
| Catalyst | Substrate | Product | Key Conditions | Selectivity | Reference |
|---|---|---|---|---|---|
| Ag-OMS-2 | Acetophenone | 1-Phenylethanol | 10 atm H₂, 160 °C | 100% | researchgate.net |
Based on these findings, it is plausible that similar catalytic systems could be effectively applied to the hydrogenation of (2,3-Dimethylphenyl)methanone to yield this compound with high selectivity. The choice of catalyst, solvent, temperature, and hydrogen pressure are critical parameters that would require optimization for this specific transformation.
Grignard Reagent Applications in Synthesis
Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. The synthesis of this compound can be efficiently achieved through the reaction of a Grignard reagent derived from a 2,3-dimethylhalobenzene with a suitable electrophile, such as formaldehyde (B43269).
A patented method describes the preparation of 2,3-dimethylbenzaldehyde (B27725), a direct precursor to the target alcohol, via a Grignard reaction. google.compatsnap.com This process involves the reaction of 2,3-dimethyl bromobenzene (B47551) with magnesium in an ethereal solvent like tetrahydrofuran (B95107) (THF) to form 2,3-dimethylphenylmagnesium bromide. google.compatsnap.com This Grignard reagent is then reacted with N,N-dimethylformamide (DMF) to produce 2,3-dimethylbenzaldehyde upon hydrolytic workup. google.compatsnap.com
To synthesize this compound, the prepared 2,3-dimethylphenylmagnesium bromide could be directly reacted with formaldehyde. The general reaction scheme is as follows:
Formation of the Grignard Reagent: 2,3-Dimethylbromobenzene + Mg → 2,3-Dimethylphenylmagnesium bromide
Reaction with Formaldehyde: 2,3-Dimethylphenylmagnesium bromide + HCHO → Intermediate
Hydrolysis: Intermediate + H₃O⁺ → this compound
This approach offers a direct and versatile route to the desired alcohol, with the potential for high yields under optimized conditions.
Reduction Strategies for Precursors (e.g., aldehydes)
The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis. For the preparation of this compound, the reduction of its precursor, 2,3-dimethylbenzaldehyde, is a common and effective strategy. A patent for the preparation of 2-methyl-3-phenyl benzyl (B1604629) alcohol outlines a similar reduction step. google.com
Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent frequently employed for this purpose. The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature. The general procedure involves the addition of sodium borohydride to a solution of the aldehyde, followed by a workup to isolate the alcohol product.
| Precursor | Reducing Agent | Solvent | Product | Typical Yield |
|---|---|---|---|---|
| 2,3-Dimethylbenzaldehyde | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | This compound | High |
This method is advantageous due to its operational simplicity, mild reaction conditions, and the high yields typically achieved.
Multi-step Synthetic Sequences
The synthesis of this compound can also be approached through multi-step sequences, often starting from readily available and less complex precursors. A plausible synthetic route could commence from o-xylene, a common industrial chemical.
A potential multi-step synthesis could involve the following transformations:
Halogenation of o-xylene: Introduction of a halogen (e.g., bromine) to the aromatic ring to produce a haloxylene derivative.
Formylation: Conversion of the haloxylene to 2,3-dimethylbenzaldehyde. This can be achieved through the formation of a Grignard reagent followed by reaction with a formylating agent like N,N-dimethylformamide, as detailed in a patent for the synthesis of 2,3-dimethylbenzaldehyde. google.compatsnap.com
Reduction: The final step involves the reduction of 2,3-dimethylbenzaldehyde to this compound, as described in the previous section.
This strategic sequence allows for the construction of the target molecule from a simple starting material through a series of well-established and reliable chemical reactions.
Optimization of Synthetic Yields and Conditions
Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Several factors can be adjusted to enhance the efficiency of the synthetic methods described above.
For catalytic hydrogenation , the key parameters to optimize include the choice of catalyst, catalyst loading, hydrogen pressure, reaction temperature, and solvent. The ideal conditions will facilitate a high conversion of the starting material while maintaining high selectivity for the desired alcohol, minimizing side reactions such as over-reduction to the corresponding hydrocarbon.
In Grignard reactions , the exclusion of moisture and protic impurities is paramount to prevent the quenching of the highly reactive Grignard reagent. Optimization would involve careful control of the reaction temperature, the rate of addition of reagents, and the choice of solvent to ensure a smooth and high-yielding reaction.
For the reduction of aldehydes , the molar ratio of the reducing agent to the substrate, the reaction time, and the temperature can be fine-tuned to ensure complete conversion of the aldehyde to the alcohol.
General strategies for optimizing benzylic alcohol synthesis often involve leveraging molecular editing and selective C-H oxidation techniques. researchgate.netacs.orgnih.gov These advanced methods can offer highly efficient and selective routes to benzylic alcohols, and their application to the synthesis of this compound could provide further avenues for yield improvement. researchgate.netacs.orgnih.gov
Derivatization Strategies for this compound and its Analogs
The hydroxyl group of this compound provides a reactive site for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives. Esterification is a common derivatization strategy for benzylic alcohols.
The reaction of this compound with an acylating agent, such as acetic anhydride (B1165640) or an acyl chloride, in the presence of a base or a catalyst, leads to the formation of the corresponding ester. For instance, reaction with acetic anhydride would yield (2,3-dimethylphenyl)methyl acetate.
The esterification of methanol with acetic anhydride is a well-studied reaction that can serve as a model. hzdr.decetjournal.it This reaction is often catalyzed by acids and is known to be exothermic. hzdr.decetjournal.it The kinetics of such esterifications are influenced by factors such as temperature, catalyst concentration, and the presence of byproducts. hzdr.de
| Alcohol | Acylating Agent | Product | Reaction Type |
|---|---|---|---|
| This compound | Acetic Anhydride | (2,3-Dimethylphenyl)methyl acetate | Esterification |
| This compound | Benzoyl Chloride | (2,3-Dimethylphenyl)methyl benzoate | Esterification |
The synthesis of various ester derivatives from secondary metabolite compounds containing alcohol functionalities has been extensively reviewed, highlighting the versatility of esterification reactions. medcraveonline.com These derivatization strategies are crucial for modifying the properties of the parent alcohol and for the synthesis of new compounds with potentially interesting chemical and biological properties.
Esterification Reactions of the Methanol Group
The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives, typically in the presence of an acid catalyst. This reaction, known as Fischer-Speier esterification, is a classic method for forming esters. youtube.com The process involves the protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol, leading to a tetrahedral intermediate. youtube.com Subsequent dehydration yields the ester and regenerates the acid catalyst. youtube.com
The reaction can be generalized as follows: (CH₃)₂C₆H₃CH₂OH + R-COOH ⇌ (CH₃)₂C₆H₃CH₂OOCR + H₂O
The efficiency of this equilibrium-driven reaction can be enhanced by removing water as it is formed. Various carboxylic acids can be employed, leading to a diverse range of ester derivatives.
| Reactant 1 | Reactant 2 | Catalyst | Product |
| This compound | Acetic Acid | H₂SO₄ | (2,3-Dimethylphenyl)methyl acetate |
| This compound | Benzoic Acid | HCl | (2,3-Dimethylphenyl)methyl benzoate |
| This compound | Maleic Anhydride | HY zeolite | (2,3-Dimethylphenyl)methyl maleate |
This table represents typical Fischer esterification reactions applicable to this compound based on established chemical principles. youtube.comppor.az
Oxidation Reactions of the Hydroxyl Group
The primary alcohol functionality of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.
Oxidation to Aldehyde : Mild oxidizing agents such as Pyridinium chlorochromate (PCC) in a solvent like dichloromethane (B109758) (CH₂Cl₂) are effective for the selective oxidation of primary alcohols to aldehydes, preventing over-oxidation to the carboxylic acid.
Oxidation to Carboxylic Acid : Stronger oxidizing agents, including potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will oxidize the primary alcohol directly to a carboxylic acid, (2,3-dimethyl)benzoic acid.
| Starting Material | Oxidizing Agent | Product |
| This compound | Pyridinium chlorochromate (PCC) | 2,3-Dimethylbenzaldehyde |
| This compound | Potassium permanganate (KMnO₄) | 2,3-Dimethylbenzoic acid |
This table illustrates standard oxidation reactions for primary benzylic alcohols like this compound.
Substitution Reactions on the Aromatic Ring
The aromatic ring of this compound is susceptible to electrophilic aromatic substitution. The directing effects of the substituents—two methyl groups and one hydroxymethyl group—influence the position of incoming electrophiles. The methyl and hydroxymethyl groups are ortho-, para-directing and activating. byjus.com Given the substitution pattern, the primary sites for electrophilic attack are positions 4, 5, and 6.
Common electrophilic substitution reactions include:
Nitration : Reaction with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring. byjus.commasterorganicchemistry.com
Halogenation : Treatment with a halogen (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) results in the substitution of a hydrogen atom with a halogen. byjus.com
Friedel-Crafts Acylation/Alkylation : The introduction of an acyl or alkyl group can be achieved using an acyl halide or alkyl halide with a Lewis acid catalyst. masterorganicchemistry.com
| Reaction Type | Reagents | Expected Major Products |
| Nitration | HNO₃, H₂SO₄ | 4-Nitro-2,3-dimethylphenyl)methanol, 6-Nitro-2,3-dimethylphenyl)methanol |
| Bromination | Br₂, FeBr₃ | (4-Bromo-2,3-dimethylphenyl)methanol, (6-Bromo-2,3-dimethylphenyl)methanol |
This table outlines expected outcomes for electrophilic aromatic substitution on the this compound ring based on directing group effects. byjus.com
Formation of Organometallic Complexes
Organometallic complexes involving the (2,3-dimethylphenyl) moiety can be synthesized, particularly through ligands derived from this compound.
Organotin(IV) carboxylates are a significant class of organometallic compounds with applications in various fields. The synthesis of such complexes can be achieved by reacting a carboxylic acid ligand with an organotin(IV) compound. semanticscholar.org To prepare an organotin complex derived from this compound, the alcohol would first be oxidized to the corresponding carboxylic acid, (2,3-dimethyl)benzoic acid. This acid can then be reacted with an organotin oxide or hydroxide. uzh.ch
For instance, the reaction of (2,3-dimethyl)benzoic acid with di-n-butyltin(IV) oxide would yield a dinuclear organotin carboxylate. researchgate.net These reactions are typically performed by refluxing the reactants in an anhydrous organic solvent like methanol or benzene (B151609).
Synthetic Scheme:
(CH₃)₂C₆H₃CH₂OH + [O] → (CH₃)₂C₆H₃COOH
2 (CH₃)₂C₆H₃COOH + (n-Bu₂Sn)₂O → [(n-Bu₂Sn(OOC-C₆H₃(CH₃)₂)₂)₂O] + H₂O
The resulting organotin carboxylates often exhibit complex structures, including polymeric chains or discrete polynuclear entities, with the tin centers displaying various coordination geometries. uzh.chnih.gov
Mechanistic Investigations of Chemical Reactions
Elucidation of Functional Group Transformation Mechanisms
Understanding the mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and optimizing synthetic routes.
Esterification Mechanism : The acid-catalyzed Fischer esterification proceeds through a well-established nucleophilic acyl substitution pathway. youtube.commasterorganicchemistry.com The key steps involve the initial protonation of the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon for nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, followed by proton transfer and the elimination of a water molecule to yield the protonated ester. Final deprotonation regenerates the catalyst and gives the final ester product. youtube.commasterorganicchemistry.com
Electrophilic Aromatic Substitution Mechanism : The substitution on the aromatic ring follows the general mechanism for electrophilic aromatic substitution. An electrophile (E⁺) attacks the electron-rich benzene ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.com In the case of nitration of a related compound, 2,6-dimethylphenol, the intermediate is a nitronium ion (⁺NO₂). wikipedia.org A base in the reaction mixture then removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.comlibretexts.org The positions of the methyl and hydroxymethyl groups direct the incoming electrophile to the ortho and para positions relative to themselves. byjus.com
Exploration of Intramolecular and Intermolecular Reaction Pathways
The chemical behavior of this compound is characterized by its participation in both intramolecular and intermolecular reactions, leading to a diverse array of products.
Intramolecular Reactions:
Intramolecular reactions of this compound derivatives can lead to the formation of cyclic structures. While specific studies on the intramolecular cyclization of this compound itself are not extensively documented, analogous reactions of substituted benzyl alcohols suggest potential pathways. For instance, under acidic conditions or in the presence of specific catalysts, derivatives of this compound could undergo cyclization to form chromane (B1220400) or other heterocyclic systems, depending on the nature of the substituents.
A plausible, though not directly observed for this specific molecule, intramolecular pathway could involve the formation of a benzylic carbocation intermediate, which could then be attacked by a nucleophilic group within the same molecule to form a cyclic product. The presence of two methyl groups on the phenyl ring would electronically stabilize such a carbocation, potentially favoring such cyclization reactions under appropriate conditions.
Intermolecular Reactions:
Intermolecular reactions of this compound are more commonly studied and are fundamental to its application in synthesis. These reactions involve the interaction of two or more molecules of this compound or its reaction with other reagents.
One of the primary intermolecular reactions is etherification . In the presence of an acid catalyst, this compound can react with another molecule of itself or a different alcohol to form an ether. The reaction proceeds through the protonation of the hydroxyl group, followed by the loss of water to form a stable benzylic carbocation. This carbocation is then attacked by the hydroxyl group of another alcohol molecule. A method for the chemoselective etherification of benzyl alcohols using 2,4,6-trichloro-1,3,5-triazine and dimethyl sulfoxide (B87167) in methanol or ethanol has been reported, which could be applicable to this compound. organic-chemistry.org
Another significant intermolecular reaction is esterification , where this compound reacts with a carboxylic acid, typically in the presence of an acid catalyst, to form an ester. This reaction is a staple in organic synthesis for the creation of aromatic esters.
Furthermore, intermolecular C-C bond-forming reactions are possible. For example, Friedel-Crafts type alkylations of aromatic compounds with this compound can occur under acidic conditions, where the benzylic carbocation generated from the alcohol acts as an electrophile.
The following table summarizes key intermolecular reaction pathways for this compound:
| Reaction Type | Reactant(s) | Product Type | General Conditions |
| Etherification | This compound, Alcohol | Ether | Acid catalyst |
| Esterification | This compound, Carboxylic Acid | Ester | Acid catalyst |
| Friedel-Crafts Alkylation | This compound, Aromatic Compound | Diarylalkane derivative | Lewis or Brønsted acid |
Catalytic Reaction Mechanism Studies
The catalytic transformations of this compound are crucial for developing efficient and selective synthetic methods. Palladium-based catalysts have shown significant promise in this area, particularly in dehydrogenation reactions.
Palladium-Catalyzed Dehydrogenation:
The dehydrogenation of benzyl alcohols to the corresponding aldehydes is a key transformation. Studies on analogous systems suggest that a plausible mechanism for the palladium-catalyzed dehydrogenation of this compound involves the formation of a palladium-alkoxide species.
A proposed catalytic cycle, based on studies of benzyl alcohol, is as follows:
Oxidative Addition: A Pd(0) species reacts with the benzyl alcohol to form a hydrido-palladium(II)-alkoxide intermediate.
β-Hydride Elimination: This intermediate undergoes β-hydride elimination, where a hydrogen atom from the carbon bearing the oxygen is transferred to the palladium center, forming a palladium(II) hydride species and releasing the aldehyde product, in this case, 2,3-dimethylbenzaldehyde.
Reductive Elimination: The palladium(II) hydride species then undergoes reductive elimination of H2, regenerating the active Pd(0) catalyst.
An alternative pathway involves the in situ generation of a π-benzylpalladium(II) catalytic system from a Pd(0) precursor and the benzylic alcohol in water. researchgate.netamanote.com This system has been found to be highly effective for alcohol dehydrogenation. researchgate.netamanote.com The reaction of an o-phenylenediamine (B120857) with a benzyl alcohol in the presence of a palladium catalyst in water can lead to the formation of 2-arylbenzimidazoles through a dehydrogenative coupling process. researchgate.netamanote.com
The following table outlines the proposed elementary steps in the palladium-catalyzed dehydrogenation of a generic benzyl alcohol:
| Step | Description | Intermediate/Product |
| 1 | Coordination of alcohol to Pd(0) | Pd(0)-alcohol complex |
| 2 | O-H bond activation | Pd(II)-alkoxide-hydride |
| 3 | β-Hydride elimination | Pd(II)-hydride + Aldehyde |
| 4 | Reductive elimination | Pd(0) + H₂ |
Rhodium-Catalyzed Transfer Hydrogenation:
While dehydrogenation is an oxidative process, the reverse reaction, the hydrogenation of the corresponding aldehyde (2,3-dimethylbenzaldehyde) to this compound, is also of significant interest. Rhodium complexes are often employed as catalysts for transfer hydrogenation reactions.
In a typical transfer hydrogenation, a hydrogen donor, such as isopropanol (B130326) or formic acid, is used to provide the hydrogen atoms. The catalytic cycle for a rhodium-catalyzed transfer hydrogenation of an aldehyde generally involves:
Formation of a rhodium hydride species from the catalyst precursor and the hydrogen donor.
Coordination of the aldehyde to the rhodium hydride complex.
Insertion of the carbonyl group into the Rh-H bond to form a rhodium alkoxide intermediate.
Protonolysis of the rhodium alkoxide by the hydrogen donor to release the alcohol product and regenerate the rhodium catalyst.
The specific ligand environment around the rhodium center plays a crucial role in the efficiency and selectivity of the catalyst.
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the types and number of hydrogen atoms in a molecule. In the ¹H NMR spectrum of (2,3-Dimethylphenyl)methanol, distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the hydroxymethyl group, the hydroxyl proton, and the methyl protons are observed.
The chemical shifts (δ) for the protons of this compound are influenced by their local electronic environment. libretexts.orglibretexts.org The aromatic protons typically resonate in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current. ucl.ac.uk The protons of the two methyl groups on the benzene (B151609) ring appear as singlets, and their exact chemical shifts can help distinguish them. The methylene protons adjacent to the oxygen atom are also deshielded and appear at a characteristic chemical shift. The hydroxyl proton signal can vary in position and appearance depending on factors like solvent, concentration, and temperature, often appearing as a broad singlet. libretexts.orgcarlroth.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 6.9 - 7.2 | Multiplet |
| Methylene-H (-CH₂OH) | ~4.7 | Singlet |
| Hydroxyl-H (-OH) | Variable (e.g., ~1.6) | Singlet (often broad) |
| Methyl-H (Ar-CH₃) | ~2.3 | Singlet |
| Methyl-H (Ar-CH₃) | ~2.1 | Singlet |
Note: Predicted values can vary based on the solvent and reference standard used.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. libretexts.org Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the hybridization and chemical environment of the carbon atoms. organicchemistrydata.org
Aromatic carbons typically appear in the range of 110-160 ppm. The carbons bearing the methyl groups and the hydroxymethyl group will have distinct chemical shifts. The carbon of the hydroxymethyl group is deshielded by the adjacent oxygen atom. The two methyl carbons will also have characteristic chemical shifts in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C-O | ~139 |
| Aromatic C-CH₃ | ~137 |
| Aromatic C-CH₃ | ~134 |
| Aromatic C-H | 125 - 130 |
| Methylene C (-CH₂OH) | ~62 |
| Methyl C (Ar-CH₃) | ~20 |
| Methyl C (Ar-CH₃) | ~15 |
Note: Predicted values can vary based on the solvent and reference standard used.
Heteronuclear NMR Techniques (e.g., ¹¹⁹Sn NMR for complexes)
While ¹H and ¹³C NMR are the most common techniques for characterizing organic molecules like this compound, heteronuclear NMR can be employed when the compound is part of a more complex system, such as an organometallic complex. For instance, if this compound or a derivative acts as a ligand in an organotin complex, ¹¹⁹Sn NMR spectroscopy would be invaluable. researchgate.netresearchgate.net
The chemical shift in ¹¹⁹Sn NMR provides information about the coordination number and geometry of the tin atom. researchgate.net Changes in the ¹¹⁹Sn chemical shift upon coordination with the this compound ligand can confirm the formation of the complex and provide insights into the electronic environment around the tin center. researchgate.net Such studies are crucial in the field of coordination chemistry for understanding the structure and bonding in metal complexes. researchgate.netresearchgate.netwhiterose.ac.uk
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its ions.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This method is particularly well-suited for the analysis of volatile compounds like this compound. researchgate.netmdpi.com In a GC-MS analysis, the sample is first vaporized and separated into its components in the gas chromatograph. Each separated component then enters the mass spectrometer, where it is ionized and fragmented.
The resulting mass spectrum provides a molecular ion peak, which corresponds to the molecular weight of the compound, and a series of fragment ion peaks. phytopharmajournal.com The retention time from the gas chromatograph and the mass spectrum together provide a highly specific identification of the compound. researchgate.net
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a common ionization technique used in mass spectrometry. google.com In EI-MS, the sample molecules are bombarded with a high-energy electron beam, which causes the ejection of an electron from the molecule, forming a molecular ion (M⁺). nist.gov This molecular ion is often unstable and undergoes fragmentation.
For this compound (C₉H₁₂O), the molecular weight is 136.19 g/mol . nist.gov The EI-MS spectrum would be expected to show a molecular ion peak at m/z 136. Common fragmentation pathways for benzyl (B1604629) alcohols include the loss of a hydrogen atom, a hydroxyl radical, or a water molecule. libretexts.orgdocbrown.info The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. researchgate.netdtu.dk
Table 3: Expected Key Ions in the EI-MS of this compound
| m/z | Ion Formula | Description |
|---|---|---|
| 136 | [C₉H₁₂O]⁺ | Molecular Ion |
| 135 | [C₉H₁₁O]⁺ | Loss of a hydrogen atom (M-1) |
| 119 | [C₉H₁₁]⁺ | Loss of a hydroxyl radical (M-17) |
| 118 | [C₉H₁₀]⁺ | Loss of a water molecule (M-18) |
| 107 | [C₇H₇O]⁺ | Loss of an ethyl group |
| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement and loss of CHO) |
Note: The relative intensities of these peaks can vary.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. google.com For this compound, the IR spectrum provides clear evidence for its key structural features: the hydroxyl (-OH) group and the substituted aromatic ring.
The most prominent and characteristic absorption band is that of the O-H stretching vibration, which typically appears as a broad band in the region of 3600-3200 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. The C-O stretching vibration of the primary alcohol group gives rise to a strong band, usually found in the 1050-1000 cm⁻¹ range.
The aromatic nature of the compound is confirmed by several other peaks. The aromatic C-H stretching vibrations are observed as a group of weaker bands just above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring appear in the 1600-1450 cm⁻¹ region. Furthermore, the substitution pattern on the benzene ring can be inferred from the C-H out-of-plane bending vibrations in the 900-690 cm⁻¹ range. The presence of methyl groups is indicated by C-H stretching and bending vibrations.
Table 1: Characteristic IR Absorption Bands for this compound Functional Groups
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |
| Hydroxyl (-OH) | O-H Stretch | 3600 - 3200 | Strong, Broad |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Weak to Medium |
| Aliphatic C-H (Methyl) | C-H Stretch | 2975 - 2850 | Medium |
| Aromatic C=C | C=C Stretch | 1600 - 1450 | Medium to Weak |
| Alcohol C-O | C-O Stretch | ~1040 | Strong |
| Aromatic C-H Bend | Out-of-plane Bend | 900 - 690 | Medium to Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. wikipedia.org Molecules containing chromophores, or light-absorbing groups, can be analyzed by this method. wikipedia.org In this compound, the substituted benzene ring acts as the primary chromophore.
The absorption of UV light excites electrons from lower energy molecular orbitals (π) to higher energy molecular orbitals (π*). For substituted benzenes, two main absorption bands are typically observed, corresponding to the E2-band (around 200 nm) and the B-band (around 255 nm). The substitution of the benzene ring with methyl and methanol (B129727) groups can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of these bands.
For instance, studies on related compounds like xylenol orange show a peak absorbance at 440 nm. scispace.com While this specific dye has a more extended conjugation system, the principle remains that the electronic environment of the aromatic ring dictates the absorption maxima. Theoretical predictions using methods like Time-Dependent Density Functional Theory (TD-DFT) can also estimate the UV-Vis absorption maximum. For many organic dyes, such as xylenol orange, a second-order polynomial relationship between absorption and concentration can sometimes be observed, which deviates from the simple Beer-Lambert law. wikipedia.org
Table 2: Expected UV-Vis Absorption for this compound
| Transition Type | Chromophore | Expected λmax (nm) | Region |
| π → π | Benzene Ring (B-band) | ~260 - 280 | UV-B |
| π → π | Benzene Ring (E2-band) | ~210 - 230 | UV-C |
X-ray Crystallography for Three-Dimensional Structure Determination
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
For a derivative of this compound, specifically (2,3-dimethylphenyl)-(3-tritylimidazol-4-yl)methanol, X-ray crystallography has been used to refine the crystal structure using SHELX software, resolving bond lengths and angles. In another study on a related hydrazone derivative, (E)-2-((2,3-dimethylphenyl)amino)-N'-(furan-2-ylmethylene)benzohydrazide, the 3D structure was determined by X-ray crystallography, revealing a monoclinic crystal system. researchgate.net
In the crystal lattice of this compound, it is expected that molecules would be linked by intermolecular hydrogen bonds between the hydroxyl group of one molecule and an oxygen atom of a neighboring molecule. This interaction is a defining feature in the crystal structures of many alcohols. For example, the crystal structure of a 1:1 complex of 9-hydroxy-9-(1-propynyl)fluorene with methanol shows that the molecules are linked by hydrogen bonds to form infinite zigzag chains. oup.com A similar arrangement could be anticipated for pure, crystalline this compound.
Table 3: Anticipated Crystallographic Data Parameters for this compound
| Parameter | Description | Expected Information |
| Crystal System | The symmetry of the unit cell. | e.g., Monoclinic, Orthorhombic |
| Space Group | The set of symmetry operations for the crystal. | e.g., P2₁/c |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell. | Provides data on molecular packing. |
| Bond Lengths (Å) | The distances between bonded atoms. | e.g., C-O, C-C, C-H bond lengths |
| Bond Angles (°) | The angles between adjacent bonds. | e.g., C-O-H, C-C-C bond angles |
| Intermolecular Interactions | Non-covalent bonds between molecules. | Primarily O-H···O hydrogen bonding. |
Elemental Analysis
Elemental analysis is a quantitative technique used to determine the mass percentages of the elements (carbon, hydrogen, and oxygen) in a compound. This data is crucial for verifying the molecular formula of a synthesized or isolated compound. The theoretical percentages are calculated from the molecular formula, and the experimental values obtained from analysis should closely match.
The molecular formula for this compound is C₉H₁₂O. The molecular weight is calculated to be 136.19 g/mol . Based on this formula, the theoretical elemental composition can be determined. A certificate of analysis for a related imidazole (B134444) derivative provides an example of how elemental analysis results are reported, showing a conformity between expected and measured percentages for carbon, hydrogen, and nitrogen. lgcstandards.com
Table 4: Elemental Composition of this compound (C₉H₁₂O)
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Theoretical Mass Percentage (%) |
| Carbon (C) | 12.01 | 9 | 108.09 | 79.42% |
| Hydrogen (H) | 1.008 | 12 | 12.096 | 8.88% |
| Oxygen (O) | 16.00 | 1 | 16.00 | 11.75% |
| Total | 136.19 | 100.00% |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties of organic compounds like (2,3-Dimethylphenyl)methanol. DFT calculations allow for the exploration of the molecule's geometry, electronic distribution, and reactivity landscape with a high degree of accuracy. science.gov The B3LYP functional is a common choice for such calculations, often paired with basis sets like 6-311++G(d,p) to provide a reliable description of the molecule's characteristics. researchgate.netresearchgate.net
The first step in a theoretical investigation is typically geometry optimization, which seeks the lowest energy arrangement of atoms in the molecule. For a flexible molecule like this compound, this involves a conformational analysis to identify all stable, low-energy conformers.
Computational studies on structurally similar molecules, such as (R)-(2-methylphenyl)(phenyl)methanol, have been performed using DFT at the ωB97X-D/def2-TZVP level of theory. mdpi.com These analyses begin with a broad conformational search, often using methods like the Merck Molecular Force Field (MMFF), followed by DFT optimization of the resulting structures. mdpi.com For this compound, the key dihedral angles determining conformation would be those around the C(phenyl)-C(methanol) bond and the C-O bond of the methanol (B129727) group. The presence of two adjacent methyl groups on the phenyl ring introduces significant steric hindrance, which heavily influences the preferred spatial arrangement of the hydroxymethyl group relative to the ring. This steric clash would likely result in a limited number of stable conformers where the -CH₂OH group is rotated away from the methyl groups to minimize repulsive interactions. The optimized geometry of the most stable conformer would provide precise bond lengths, bond angles, and dihedral angles.
Table 1: Representative Conformational Analysis Data for a Similar Carbinol Data based on a study of (R)-(2-methylphenyl)(phenyl)methanol, illustrating the expected type of results for this compound.
| Conformer | Relative Energy (kcal/mol) | Population (%) | Key Dihedral Angle (°) |
| 1 | 0.00 | 55.4 | -75.8 |
| 2 | 0.45 | 22.8 | 179.8 |
| 3 | 0.98 | 9.0 | 69.8 |
Source: Adapted from computational studies on similar arylcarbinols. mdpi.com
The electronic properties of a molecule are primarily understood through its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (Egap), is a critical indicator of molecular stability and chemical reactivity. journalijar.com
A smaller energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethylphenyl ring, while the LUMO would also be distributed over the aromatic system. DFT calculations, often at the B3LYP/6-311++G(d,p) level, are used to compute these orbital energies. science.govresearchgate.net In a study of the related compound 2-(2,3-dimethylphenyl) nicotinaldehyde, the HOMO-LUMO gap was calculated to be in the range of 0.149 to 0.159 eV, indicating significant potential for charge transfer within the molecule. sciety.org
Table 2: Representative Frontier Orbital Data This table illustrates typical values obtained from DFT calculations on aromatic compounds.
| Parameter | Energy (eV) |
| EHOMO | -7.25 |
| ELUMO | -2.27 |
| Egap (HOMO-LUMO) | 4.98 |
Source: Based on data from similar organic molecules. journalijar.com
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. journalijar.com It illustrates the regions of a molecule that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). MEP maps are calculated based on the total electron density and are crucial for predicting intermolecular interactions and reactive sites. nih.govresearchgate.net
For this compound, the MEP map would show the most negative potential (typically colored red) concentrated around the oxygen atom of the hydroxyl group, due to its high electronegativity and lone pairs of electrons. nih.govresearchgate.net This region represents the primary site for electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group and the hydrogens on the methyl groups would exhibit positive potential (colored blue), indicating them as sites for nucleophilic interactions. The aromatic ring itself would show a gradient of potential, influenced by the electron-donating methyl groups. sci-hub.se
In this compound, significant NBO interactions would be expected. Key interactions would include the delocalization of electron density from the lone pair orbitals of the oxygen atom into the antibonding orbitals of adjacent C-C and C-H bonds. Furthermore, hyperconjugative interactions would occur between the filled π orbitals of the aromatic ring and the antibonding σ* orbitals of the C-H bonds of the methyl and methanol groups. The analysis of atomic charges, either through NBO or Mulliken population analysis, provides further insight into the electron distribution. nih.gov NBO analysis of related molecules has confirmed significant charge delocalization and hyperconjugative interactions that stabilize the molecular structure. researchgate.netresearchgate.net
Table 3: Representative NBO Interaction Data This table illustrates the type of stabilization energies calculated for donor-acceptor interactions.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP(1) O | σ(C-H) | > 0.5 | Lone Pair -> Antibond |
| π(C=C) | σ(C-H) | > 0.5 | π-system -> Antibond |
| σ(C-H) | σ(C-C)* | > 0.5 | Sigma -> Antibond |
Source: Based on the principles of NBO analysis. uni-muenchen.de
To quantify local reactivity at specific atomic sites, DFT is used to calculate various reactivity descriptors. Fukui functions (f(r)) are paramount among these, indicating the change in electron density at a given point when an electron is added to or removed from the system. nih.gov The function f+(r) points to sites susceptible to nucleophilic attack, while f-(r) indicates sites prone to electrophilic attack. nih.gov
The dual descriptor (Δf) provides an even clearer picture, as a positive value (Δf > 0) unambiguously indicates a site for electrophilic attack, while a negative value (Δf < 0) marks a site for nucleophilic attack. rsc.org For this compound, these calculations would likely identify the oxygen atom as a primary center for electrophilic attack (high f-(r)) and parts of the aromatic ring and the carbinol carbon as potential sites for nucleophilic attack (high f+(r)). Such analyses have been successfully applied to complex organic molecules to predict their reactive behavior. researchgate.netresearchgate.net
DFT calculations can be used to predict the thermodynamic properties of a molecule, such as standard enthalpy (H°), entropy (S°), and Gibbs free energy (G°), typically as a function of temperature. researchgate.net These calculations are vital for understanding the stability of a compound and the thermodynamics of its formation. By performing frequency calculations on the optimized geometry, these properties can be derived using statistical thermodynamics. researchgate.net
For this compound, these calculations would provide insight into its stability relative to isomers and its behavior at different temperatures. Studies on the dehydration of alcohols, for instance, use DFT to calculate the reaction free energy and enthalpy to determine the thermodynamic favorability of the process at various temperatures. arxiv.org Such theoretical data are invaluable for predicting reaction outcomes and optimizing reaction conditions.
Table 4: Representative Calculated Thermodynamic Properties at 298.15 K
| Property | Value | Unit |
| Standard Enthalpy (H°) | Varies | kJ/mol |
| Standard Entropy (S°) | Varies | J/(mol·K) |
| Gibbs Free Energy (G°) | Varies | kJ/mol |
Source: Based on methodologies described in thermodynamic studies. researchgate.net
Hartree-Fock (HF) Calculations
Hartree-Fock (HF) calculations are a fundamental component of computational chemistry, providing insights into the electronic structure and geometry of molecules. This ab initio method approximates the many-electron wavefunction as a single Slater determinant, offering a foundational understanding of molecular orbitals and their energies. For molecules like this compound, HF calculations, often performed with various basis sets (e.g., 6-31G* or cc-pVDZ), would be the first step in a computational investigation. These calculations can predict molecular geometry, dipole moments, and other electronic properties.
While the literature contains HF calculations for more complex derivatives containing the (2,3-dimethylphenyl) moiety, specific data tables detailing the optimized geometry, orbital energies, or Mulliken atomic charges for this compound itself are not publicly available. Such data would be invaluable for a deeper understanding of its chemical reactivity and physical properties.
Studies on Intermolecular Interactions and Hydrogen Bonding
The crystalline structure of an organic solid is governed by a delicate balance of intermolecular interactions. For this compound, the primary interactions expected to dictate its crystal packing are hydrogen bonding and van der Waals forces. The hydroxyl group (-OH) is a classic hydrogen bond donor and acceptor, leading to the formation of O-H···O hydrogen bonds. These interactions are typically the strongest and most directional, often forming chains or more complex networks that define the primary supramolecular structure.
Hirshfeld Surface Analysis and 2D Fingerprint Plots
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystalline environment. By mapping properties such as dnorm (a normalized contact distance) onto the molecular surface, regions of close intermolecular contact can be identified. Red spots on the dnorm surface typically indicate hydrogen bonds and other close contacts, while blue and white regions represent weaker and less significant interactions, respectively.
The corresponding 2D fingerprint plots provide a quantitative summary of the different types of intermolecular contacts. These plots of the distance to the nearest atom inside the surface (di) versus the distance to the nearest atom outside the surface (de) allow for the deconvolution of the Hirshfeld surface into contributions from specific atom···atom contacts. For this compound, one would expect to see significant contributions from O···H, H···H, and C···H contacts.
A search of the Cambridge Crystallographic Data Centre (CCDC) reveals no publicly available crystal structure for this compound. The determination of the crystal structure is a prerequisite for performing a Hirshfeld surface analysis. Consequently, there are no published Hirshfeld surfaces or 2D fingerprint plots for this compound. The availability of such data would provide precise percentages for the various intermolecular contacts, offering a comprehensive picture of the crystal packing. For related compounds, H···H contacts often comprise the largest percentage of the surface, followed by C···H/H···C and O···H/H···O contacts.
Research Applications and Functional Explorations
Role in Advanced Organic Synthesis as a Building Block
The reactivity of the benzylic alcohol group, combined with the steric and electronic effects of the two adjacent methyl groups on the aromatic ring, allows (2,3-Dimethylphenyl)methanol and its precursors to function as versatile building blocks in the construction of more complex molecular architectures.
The (2,3-dimethylphenyl) moiety is a crucial component in the synthesis of specific heterocyclic compounds with significant pharmacological applications. A primary example is its use as a foundational precursor in the synthesis of intermediates for the veterinary sedative, Detomidine. The synthesis pathway involves the reaction of a Grignard reagent, 2,3-dimethylphenylmagnesium bromide, with an appropriate aldehyde, such as 1-benzyl-imidazole-4-carboxyaldehyde. This reaction constructs the core structure, forming a complex methanol (B129727) derivative, (RS)-(3-Benzyl-3H-imidazol-4-yl)-(2,3-dimethyl-phenyl)-methanol, which serves as a key intermediate. newdrugapprovals.org
This intermediate, which incorporates the essential this compound framework, is then subjected to further reaction steps, such as hydrogenation, to yield the final active pharmaceutical ingredient. newdrugapprovals.org The synthesis demonstrates the role of the (2,3-dimethylphenyl) group in building a targeted, complex molecule.
| Compound/Intermediate | Role in Synthesis |
| 2,3-dimethylphenylmagnesium bromide | Precursor supplying the (2,3-dimethylphenyl) group |
| 1-benzyl-imidazole-4-carboxyaldehyde | Aldehyde reactant |
| (RS)-(3-Benzyl-3H-imidazol-4-yl)-(2,3-dimethyl-phenyl)-methanol | Key intermediate containing the methanol moiety |
| Detomidine | Final complex molecule |
The design of synthetic pathways for derivatives of dimethylphenyl)methanol is an area of interest for creating diverse chemical structures. While pathways specifically optimizing derivatives of the 2,3-isomer are tailored for applications like pharmaceutical synthesis, broader methodologies for related isomers illustrate the general synthetic strategies. For instance, a method for the selective synthesis of diphenylmethanol (B121723) derivatives involves the AlCl₃-mediated Friedel‐Crafts alkylation of methyl-substituted benzenes (like xylene) with chloroform. nih.gov Subsequent hydrolysis or alcoholysis catalyzed by alumina (B75360) yields the desired diarylmethanol products. nih.gov This approach allows for the construction of larger molecules centered around a methanol carbon, as exemplified by the synthesis of Bis(2,4-dimethylphenyl)methanol from m-xylene. nih.gov
Furthermore, synthetic strategies for related pharmaceutical compounds highlight the versatility of the (2,3-dimethylphenyl) core structure. The synthesis of Medetomidine (B1201911), a structurally similar α2-adrenoceptor agonist, can be initiated from 2,3-dimethylbenzoic acid, where the imidazole (B134444) ring is constructed during a multi-step process, showcasing an alternative pathway to create complex derivatives. google.com
Catalysis Research Involving this compound and its Derivatives
While this compound is a potential substrate for various catalytic transformations, literature specifically detailing its role in catalysis research is limited. However, the general principles of catalytic reactions involving substituted methanols provide a framework for its potential applications.
Research into the catalytic oxidation of methanol is a broad field, with processes designed to convert it into valuable chemicals like formaldehyde (B43269). mdpi.com These reactions are typically performed over metal oxide catalysts, such as those based on iron molybdate (B1676688) or palladium. mdpi.comucdavis.edu The development of these processes focuses on using catalysts that can activate the C-H and O-H bonds of the methanol group. In principle, this compound could be a substrate for similar oxidative dehydrogenation reactions to produce the corresponding aldehyde, 2,3-dimethylbenzaldehyde (B27725), although specific studies are not prominent. The catalytic conversion of alcohols is fundamental to many fine chemical syntheses, and investigations have identified reactive intermediates like methoxymethanol (B1221974) in the gas phase above palladium-based catalysts during methanol oxidation. ucdavis.edu
In catalytic methanol oxidation, catalyst performance and selectivity are paramount. For industrial processes like formaldehyde production, selectivity is crucial to prevent over-oxidation to carbon monoxide and carbon dioxide. mdpi.com Studies on catalysts like iron molybdate (Fe₂(MoO₄)₃) with excess MoO₃ focus on understanding how the catalyst structure influences performance and longevity. mdpi.com Investigations into catalyst selectivity for related reactions, such as the dehydration of methanol to dimethyl ether (DME) over γ-Al₂O₃, show that reaction conditions and the presence of byproducts like water significantly impact catalyst activity and product distribution. researchgate.net While these findings relate to the broader class of alcohol catalysis, they establish the principles that would govern any investigation into the catalytic performance and selectivity for reactions involving this compound.
Investigations in Medicinal Chemistry and Pharmaceutical Research
The this compound scaffold is of significant interest in medicinal chemistry, primarily due to its incorporation into a class of potent α2-adrenergic receptor agonists. These compounds have established applications in veterinary medicine as sedatives and analgesics.
The research is centered on the synthesis and analysis of Detomidine and the closely related compound, Medetomidine. In the synthesis of Detomidine, a key intermediate is a derivative of this compound, specifically (RS)-(1-benzyl-1H-imidazol-5-yl)this compound. googleapis.com Furthermore, the compound (2,3-Dimethylphenyl)(1H-imidazol-5-yl)methanol is recognized as a known impurity that can arise during the synthesis of Detomidine. chemicalbook.com The presence and synthesis of these methanol-containing derivatives are critical aspects of the pharmaceutical development of Detomidine. googleapis.comchemicalbook.com
The table below outlines key compounds in this research area that contain the (2,3-dimethylphenyl) structural motif.
| Compound Name | CAS Number | Context/Significance |
| Detomidine | 76631-46-4 | Veterinary α2-adrenergic agonist. googleapis.com |
| (2,3-Dimethylphenyl)(1H-imidazol-5-yl)methanol | 78892-33-8 | An impurity ("Impurity A") in the synthesis of Detomidine. googleapis.comchemicalbook.com |
| (RS)-(1-benzyl-1H-imidazol-5-yl)this compound | Not Available | A key synthetic intermediate for Detomidine. googleapis.com |
| Medetomidine | 86347-14-0 | A related α2-adrenergic agonist also featuring the (2,3-dimethylphenyl) group. chemicalbook.comresearchgate.net |
| 1-(2,3-Dimethylphenyl)-1-(1H-imidazol-5-yl)ethanol | 86347-12-8 | A building block for the synthesis of related complex compounds. biosynth.com |
These investigations underscore the importance of the this compound structure and its closely related precursors in the development of pharmaceutically active molecules. The precise arrangement of the dimethylphenyl group in relation to the rest of the molecule is crucial for its biological activity.
Exploration of Potential Biological Activity
This compound and its closely related hydroxylated derivative, (6-Hydroxymethyl-2,3-dimethylphenyl)methanol, have been identified as minor constituents in the essential oils of several plants. These essential oils are often investigated for a wide range of biological activities. Although the bioactivity of these oils is typically attributed to their most abundant components, the presence of these dimethylphenyl derivatives is noteworthy.
The compound has been detected in studies analyzing the chemical composition of various plant and natural products, which are often explored for their therapeutic properties.
Table 1: Identification of this compound and Related Compounds in Natural Sources
| Compound Name | Natural Source | Associated Research Focus of the Source |
|---|---|---|
| (6-Hydroxymethyl-2,3-dimethylphenyl)methanol | Fennel (Foeniculum vulgare) Seeds | Antioxidant and antimicrobial activities of the essential oil. nih.gov |
| (6-Hydroxymethyl-2,3-dimethylphenyl)methanol | Jatropha ribifolia (Pohl) Baill | Assessment of volatile compounds and potential antiproliferative activity. nih.govscispace.com |
| (6-Hydroxymethyl-2,3-dimethylphenyl)methanol | Myrrh (Commiphora myrrha) | Antibacterial and anti-inflammatory properties of the essential oil. dergipark.org.tr |
| (6-Hydroxymethyl-2,3-dimethylphenyl)methanol | Prangos trifida | Antioxidant properties of the essential oil. nih.gov |
| (6-Hydroxymethyl-2,3-dimethylphenyl)methanol | Agarwood (Aquilaria sp.) | Anti-inflammatory and other medicinal properties of the oil. banglajol.info |
| Cyclohexylthis compound | Vernonia mespilifolia Less. | Analysis of essential oil composition and traditional medicinal uses. researchgate.net |
This table indicates the presence of the compound in natural extracts; the biological activity is generally attributed to the extract as a whole and not specifically to this minor component.
Research on Antimicrobial Activity (e.g., antibacterial)
The antimicrobial properties of this compound have been explored primarily through its identification in essential oils known for their antibacterial and antifungal effects. For example, fennel (Foeniculum vulgare) essential oil, containing trace amounts of (6-Hydroxymethyl-2,3-dimethylphenyl)methanol, has demonstrated antimicrobial activity against various foodborne pathogens. nih.gov However, this activity is largely credited to the oil's major constituents, such as anethole (B165797) and other ethers. nih.gov Likewise, myrrh essential oil, another source of this compound, has known antibacterial effects, particularly against Gram-positive bacteria. dergipark.org.tr
Table 2: Antimicrobial Research Context for Essential Oils Containing this compound Derivatives
| Natural Source | Pathogens Tested | Research Finding |
|---|---|---|
| Fennel (Foeniculum vulgare) Essential Oil | Gram-positive and Gram-negative bacteria; pathogenic fungi. | The oil showed significant inhibition zones against a wide range of foodborne pathogens. nih.gov |
The antimicrobial activity is a property of the whole essential oil and is not specifically attributed to this compound or its derivatives, which are present in minor quantities.
Molecular Docking Studies with Biological Macromolecules
In the field of computational chemistry, derivatives of this compound have been included in molecular docking studies to predict their binding affinity to biological targets. In one study, (6-Hydroxymethyl-2,3-dimethylphenyl)methanol, identified in the herbal medicine Hamdard joshanda, was part of a library of phytochemicals assessed via in-silico docking against proteins relevant to COVID-19, lung cancer, and tuberculosis. jpionline.org Another area of research involves the molecular docking of compounds from agarwood oil, which is known to contain this compound, to investigate their potential for topical anti-inflammatory activity. banglajol.info These studies explore the potential interactions of the compound as part of a complex mixture, providing a basis for further experimental validation.
Contributions to Materials Science
In materials science, this compound is recognized for its potential as a building block in polymer chemistry. A European patent lists this compound among a group of compounds that can be used in the synthesis of polyacrylate polymers. google.com These polymers are significant in the coatings industry, where they can function as dispersing or levelling agents. The inclusion of aromatic alcohols like this compound can modify the physical properties of the resulting polymer.
Furthermore, the hydroxylated derivative, (6-Hydroxymethyl-2,3-dimethylphenyl)methanol, has been identified as a chemical product resulting from the high-temperature processing of waste materials. It has been detected in the bio-oil produced from the fast pyrolysis of organosolv lignin (B12514952) and from the hydrothermal liquefaction of plastics. nstda.or.thaau.dk This positions the compound as a potential value-added platform chemical that can be recovered from waste valorization and biorefinery processes, contributing to a circular economy by providing a building block for new materials.
Applications in Polymer Synthesis
While direct studies detailing the use of this compound as a monomer in polymer synthesis are not prevalent, its chemical nature as a benzyl (B1604629) alcohol derivative suggests its suitability as a building block for various polymers. Aromatic alcohols are key precursors in the synthesis of polyesters, polycarbonates, and polyurethanes. The presence of two methyl groups on the phenyl ring can influence the properties of the resulting polymers by imparting increased hydrophobicity, thermal stability, and solubility in organic solvents.
For instance, in polyester (B1180765) synthesis, this compound could be reacted with dicarboxylic acids or their derivatives. The steric hindrance from the ortho- and meta-methyl groups might affect the polymerization kinetics and the final polymer's morphology, potentially leading to amorphous materials with unique processing characteristics.
Although not directly used in the synthesis of the polymers mentioned in the provided text, this compound has been identified as a chemical compound in a patent related to hydrophilic coating compositions, suggesting its potential role as a precursor or additive in polymer formulations. acs.org
Development of Novel Materials with Specific Electronic or Optical Properties
The aromatic core of this compound is a key feature for its potential application in the development of materials with specific electronic or optical properties. Polymers containing aromatic moieties are often investigated for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
The incorporation of the 2,3-dimethylphenyl group into a polymer backbone could influence the material's conjugation length, energy levels, and molecular packing, which are critical parameters for electronic and optical performance. While specific research on materials derived from this compound is limited, studies on polymers derived from other xylenol isomers could provide insights into the potential properties. The methyl group substitution pattern can fine-tune the electronic characteristics of the resulting materials.
Research in Organic-Inorganic Hybrid Materials
Organic-inorganic hybrid materials combine the advantages of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., thermal stability, mechanical strength). Substituted benzyl alcohols can act as organic ligands that modify the surface of inorganic nanoparticles or form coordination complexes with metal ions, which are then incorporated into a polymer matrix.
This compound, with its hydroxyl functionality, could be used to functionalize inorganic components, thereby improving their compatibility with an organic matrix and enabling the creation of hybrid materials with tailored properties. A patent has listed this compound in the context of an internal mold release agent for optical materials, which could involve its interaction with both organic and inorganic components in a composite material. nsf.gov
Methodological Studies in Environmental Fate and Degradation
Understanding the environmental behavior of this compound is essential, particularly as it has been identified as a product from the pyrolysis of lignin, suggesting a potential for its increased presence in the environment with the rise of biorefineries.
Degradation Mechanisms (e.g., photocatalytic, demethylation)
The environmental degradation of this compound is expected to proceed through pathways common to other substituted aromatic compounds, such as photocatalytic oxidation and microbial degradation, which may include demethylation.
Photocatalytic Degradation: Photocatalysis is a promising technology for the degradation of organic pollutants in water and air. mdpi.com The process typically involves the generation of highly reactive hydroxyl radicals in the presence of a semiconductor photocatalyst (like TiO₂) and UV or visible light. These radicals can attack the aromatic ring and the methyl groups of this compound, leading to its mineralization into carbon dioxide and water. mdpi.commdpi.com The degradation pathway would likely involve the formation of hydroxylated intermediates. nih.gov
Demethylation: Demethylation, the removal of a methyl group, is a key step in the breakdown of many aromatic compounds in the environment. wikipedia.org This process can be mediated by microorganisms, which possess enzymes capable of cleaving aryl methyl ethers. nih.govresearchgate.net While this compound does not have a methoxy (B1213986) group, the methyl groups on the aromatic ring can be susceptible to oxidative degradation by microbial enzymes. This process is a crucial part of the aerobic degradation of many aromatic hydrocarbons. The initial steps often involve oxidation of the methyl groups to carboxylic acids, followed by ring cleavage.
The environmental fate of alkylphenols, which share structural similarities with this compound, has been studied more extensively. These studies show that degradation can be influenced by factors such as the length of the alkyl chain and environmental conditions (aerobic vs. anaerobic). nih.govservice.gov.uk While direct data for this compound is scarce, these studies provide a framework for predicting its environmental behavior and persistence.
Future Research Directions and Emerging Paradigms
Development of Green and Sustainable Synthetic Pathways
The chemical industry's shift towards environmentally benign processes necessitates the development of green synthetic routes for (2,3-Dimethylphenyl)methanol. Future research will focus on minimizing hazardous waste, reducing energy consumption, and utilizing renewable resources.
Key research thrusts include:
Biocatalysis: The use of enzymes, such as engineered alcohol dehydrogenases (ADHs), offers a highly selective and efficient method for producing substituted benzyl (B1604629) alcohols. acs.orgmdpi.com Research is moving towards whole-cell biocatalysis and creating artificial enzyme cascades in microorganisms like Escherichia coli to convert renewable feedstocks, such as L-phenylalanine, into benzyl alcohol analogs directly. researchgate.net This approach operates under mild conditions and can significantly reduce production costs and environmental impact. mdpi.comresearchgate.net
Catalytic Conversion of Biomass: Lignocellulosic biomass is a promising renewable feedstock for aromatic chemicals. mdpi.comrsc.org Future studies will explore catalytic pathways to selectively deconstruct lignin (B12514952) and other biomass components to produce valuable aromatic platform molecules, which can then be converted to this compound. mdpi.com This involves designing robust heterogeneous catalysts that can function efficiently under hydrothermal conditions. mdpi.commpg.de
Photocatalysis and Electrocatalysis: Leveraging visible light or electrical energy to drive the synthesis offers a sustainable alternative to traditional thermal methods. Research into photocatalytic decarboxylative hydroxylation of corresponding carboxylic acids or the electrocatalytic reduction of 2,3-dimethylbenzaldehyde (B27725) could provide highly efficient and controlled synthetic pathways using green oxidants like molecular oxygen. organic-chemistry.org
Table 1: Comparison of Synthetic Methodologies for Substituted Benzyl Alcohols
| Methodology | Advantages | Research Challenges | Potential Feedstocks |
| Biocatalysis | High selectivity, mild reaction conditions, biodegradable catalysts. acs.orgmdpi.com | Enzyme stability, substrate scope, downstream processing. | Sugars, Amino Acids, Plant Oils. mdpi.comresearchgate.net |
| Biomass Conversion | Use of renewable, non-food feedstocks, potential for carbon neutrality. mdpi.comrsc.org | Complex feedstock composition, catalyst deactivation, separation of products. mdpi.com | Lignocellulose, Algae, Waste Materials. mdpi.com |
| Photocatalysis | Use of light as an energy source, ambient temperature/pressure operation. organic-chemistry.org | Catalyst efficiency, quantum yield, scalability. | Carboxylic Acids, Aldehydes. organic-chemistry.org |
Application of Advanced Spectroscopic and Analytical Methodologies
A deeper understanding of this compound's properties and reaction dynamics requires the application of sophisticated analytical techniques. While standard methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are foundational, future work will employ more advanced and hyphenated techniques. mdpi.comnih.gov
Emerging analytical applications include:
In-situ Reaction Monitoring: Techniques like process analytical technology (PAT) using Fourier-transform infrared (FTIR) or Raman spectroscopy can provide real-time data on reaction kinetics, intermediate formation, and product yield, enabling precise process optimization. peerj.com
Hyphenated Techniques: The coupling of separation methods like gas chromatography (GC) or high-performance liquid chromatography (HPLC) with advanced mass spectrometry (e.g., Q-TOF MS) will be crucial for identifying and quantifying trace impurities, byproducts, and metabolites in complex matrices. mdpi.com
Solid-State Characterization: For applications in materials science, techniques such as solid-state NMR (ssNMR) and X-ray diffraction (XRD) will be essential to probe the structure and dynamics of polymers or crystalline materials derived from this compound. nih.gov
Integrated Computational and Experimental Approaches for Mechanistic Understanding
The synergy between computational chemistry and experimental studies provides unprecedented insight into chemical processes. For this compound, this integrated approach will be instrumental in understanding reaction mechanisms and designing novel catalysts.
Future research will likely involve:
Density Functional Theory (DFT) Calculations: DFT is a powerful tool for investigating reaction pathways, transition state geometries, and activation energies. nih.govresearchgate.netsemanticscholar.org It can be used to model the catalytic oxidation of this compound on various surfaces, such as metal nanoclusters or graphene oxide, predicting the most favorable mechanism and guiding the design of more efficient catalysts. nih.govsemanticscholar.org
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of this compound in different solvent environments or its interaction with biological macromolecules, such as enzymes or receptors. This can help predict binding affinities and understand the molecular basis of biological activity.
Predictive Modeling: By combining computational data with experimental results, machine learning algorithms can be developed to predict the properties and reactivity of novel derivatives of this compound, accelerating the discovery of new compounds with desired functionalities.
Table 2: Role of Computational Methods in this compound Research
| Computational Method | Application Area | Key Insights Provided |
| Density Functional Theory (DFT) | Catalysis, Reaction Mechanisms. nih.govresearchgate.net | Activation barriers, transition state structures, electronic properties. semanticscholar.org |
| Molecular Dynamics (MD) | Bioactivity, Material Science. | Binding modes, conformational changes, solvent effects. |
| Machine Learning (ML) | Drug Discovery, Materials Design. | Structure-activity relationships, property prediction. |
Exploration of New Biological Activities and Therapeutic Applications
Phenolic compounds and their derivatives are known to possess a wide range of biological activities. nih.gov The this compound scaffold represents a largely unexplored chemical space for therapeutic applications.
Future investigations should focus on:
High-Throughput Screening (HTS): Screening libraries of this compound derivatives against a diverse panel of biological targets (e.g., enzymes, receptors, cancer cell lines) could uncover novel bioactivities. nih.govmdpi.com Assays based on methods like the ferric-xylenol orange complex can facilitate rapid screening for specific enzymatic activities. nih.gov
Antimicrobial and Antifungal Activity: Given the known properties of related phenolic compounds, derivatives of this compound should be systematically evaluated for their efficacy against pathogenic bacteria and fungi, including drug-resistant strains. researchgate.net
Anticancer Properties: Phenol derivatives have shown promise as cytotoxic agents against cancer cells. nih.gov Research into the effects of this compound derivatives on cancer cell viability, apoptosis, and metastasis, particularly in models of osteosarcoma and other cancers, is a promising avenue. nih.govmdpi.com Mechanism-of-action studies will be critical to identify the specific cellular pathways being targeted. nih.gov
Design of Advanced Functional Materials Based on this compound Scaffolds
The unique chemical structure of this compound, with its hydroxyl group and substituted aromatic ring, makes it an attractive building block for advanced functional materials. researchgate.netillinois.edu
Potential areas for development include:
Polymer and Resin Synthesis: The hydroxyl group can be used for polymerization reactions to create novel polyesters, polycarbonates, or epoxy resins. researchgate.net The dimethylphenyl moiety can impart specific properties such as thermal stability, hydrophobicity, and altered solubility compared to materials derived from less substituted phenols.
Functional Coatings and Adhesives: By incorporating the this compound scaffold into polymer backbones, it may be possible to develop coatings with enhanced durability, chemical resistance, or specific surface properties.
Organic Electronics: Aromatic compounds are central to organic electronics. While a niche application, derivatives of this compound could be explored as components in organic light-emitting diodes (OLEDs) or organic thin-film transistors, where the substitution pattern could influence molecular packing and electronic properties. researchgate.net
Q & A
Q. How to optimize synthetic yields for this compound-derived APIs?
- Answer : Employ kinetic vs. thermodynamic control during reduction steps. For example, slow ethanol evaporation improves crystal quality in amide intermediates . Monitor reaction progress via TLC or in-situ IR.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
